Dibenzyloxy (+)-S-N-Methylcoclaurine
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Overview
Description
Dibenzyloxy (+)-S-N-Methylcoclaurine is a complex organic compound known for its unique chemical structure and properties It belongs to the class of benzylisoquinoline alkaloids, which are characterized by the presence of a benzyl group attached to an isoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyloxy (+)-S-N-Methylcoclaurine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of benzyl bromide and isoquinoline derivatives. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dibenzyloxy (+)-S-N-Methylcoclaurine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylisoquinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Dibenzyloxy (+)-S-N-Methylcoclaurine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibenzyloxy (+)-S-N-Methylcoclaurine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dibenzyloxy (+)-S-N-Methylcoclaurine include:
Dibenzyloxy flavonoids: Known for their antimicrobial properties.
Benzylisoquinoline alkaloids: Share a similar structural framework and exhibit various biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H33NO3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(1S)-6-methoxy-2-methyl-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C32H33NO3/c1-33-18-17-27-20-31(34-2)32(36-23-26-11-7-4-8-12-26)21-29(27)30(33)19-24-13-15-28(16-14-24)35-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3/t30-/m0/s1 |
InChI Key |
HZBGXMAYXSMTBE-PMERELPUSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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